molecular formula C8H4BrLiN2O2 B2646244 Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2551120-50-2

Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2646244
CAS No.: 2551120-50-2
M. Wt: 246.98
InChI Key: YJWCPEPCLOFPRO-UHFFFAOYSA-M
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Description

Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a chemical compound that belongs to the class of pyrrolopyrazine derivatives These compounds are known for their diverse biological activities and are widely used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, typically involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process can be initiated by the cross-coupling of pyrrole with acyl(bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid alumina and room temperature conditions can facilitate the cross-coupling reactions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrazine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrazine compounds .

Scientific Research Applications

Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate include other pyrrolopyrazine derivatives, such as:

Uniqueness

This compound is unique due to the presence of the lithium ion and the brominated pyrrolopyrazine moiety.

Properties

IUPAC Name

lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Li/c9-6-2-1-5-7(8(12)13)10-3-4-11(5)6;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWCPEPCLOFPRO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=CC=C2Br)C(=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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